4-Chloro-5-iodo-2-(methylthio)pyrimidine
Overview
Description
4-Chloro-5-iodo-2-(methylthio)pyrimidine is an organic compound with the molecular formula C5H4ClIN2S It is a pyrimidine derivative characterized by the presence of chlorine, iodine, and a methylthio group attached to the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-iodo-2-(methylthio)pyrimidine typically involves the halogenation of a pyrimidine precursor. One common method includes the reaction of 4-chloro-2-(methylthio)pyrimidine with iodine in the presence of a suitable oxidizing agent. The reaction conditions often require a solvent such as dimethylformamide (DMF) and a base like sodium bicarbonate to facilitate the halogenation process .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-iodo-2-(methylthio)pyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine and iodine atoms can be replaced by other nucleophiles, leading to the formation of different substituted pyrimidines.
Oxidation and Reduction: The methylthio group can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can convert it back to the thiol form.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced by a boronic acid derivative to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium cyanide or potassium thiolate in polar aprotic solvents like DMF.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.
Major Products Formed
Substituted Pyrimidines: Formed through nucleophilic substitution.
Sulfoxides and Sulfones: Formed through oxidation of the methylthio group.
Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.
Scientific Research Applications
4-Chloro-5-iodo-2-(methylthio)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of various bioactive molecules, including kinase inhibitors and antiviral agents.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic compounds, including marine alkaloids and pyrimidine derivatives.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of enzyme inhibitors and other biologically active compounds.
Mechanism of Action
The mechanism of action of 4-Chloro-5-iodo-2-(methylthio)pyrimidine depends on its specific application. In medicinal chemistry, it often acts as an inhibitor of specific enzymes or receptors. For example, it can inhibit kinase enzymes by binding to the active site and preventing substrate phosphorylation. The molecular targets and pathways involved vary depending on the specific bioactive molecule synthesized from this compound .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-(methylthio)pyrimidine: Lacks the iodine atom and has different reactivity and applications.
4-Chloro-5-iodo-6-methyl-2-(methylthio)pyrimidine: Contains an additional methyl group, which can influence its chemical properties and reactivity.
Ethyl 4-chloro-2-(methylthio)-5-pyrimidinecarboxylate: Contains an ester group, making it useful in different synthetic applications.
Uniqueness
4-Chloro-5-iodo-2-(methylthio)pyrimidine is unique due to the presence of both chlorine and iodine atoms, which provide distinct reactivity patterns. The combination of these halogens with the methylthio group allows for versatile chemical transformations and applications in various fields of research.
Properties
IUPAC Name |
4-chloro-5-iodo-2-methylsulfanylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClIN2S/c1-10-5-8-2-3(7)4(6)9-5/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPTQHLHIBGHGBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClIN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70545574 | |
Record name | 4-Chloro-5-iodo-2-(methylsulfanyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70545574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111079-19-7 | |
Record name | 4-Chloro-5-iodo-2-(methylsulfanyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70545574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-5-iodo-2-(methylthio)pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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